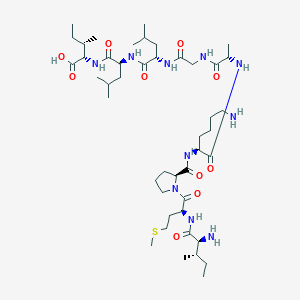
Lovastatin-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lovastatin-d9 is a deuterated form of lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic properties. Lovastatin itself is derived from a fermentation product of the fungus Aspergillus terreus and is known for its ability to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lovastatin-d9 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the lovastatin molecule.
Industrial Production Methods: Industrial production of this compound follows similar fermentation processes as lovastatin, with additional steps to incorporate deuterium. The fermentation is typically carried out using Aspergillus terreus, followed by extraction and purification processes to obtain the deuterated compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its hydroxy acid form, which is the active metabolite.
Hydrolysis: this compound can be hydrolyzed to produce lovastatin hydroxy acid, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Lovastatin hydroxy acid.
Hydrolysis Products: Lovastatin hydroxy acid
Aplicaciones Científicas De Investigación
Lovastatin-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of lovastatin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lovastatin.
Industry: Applied in the development of more stable and effective pharmaceutical formulations
Mecanismo De Acción
Lovastatin-d9, like lovastatin, inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Similar Compounds:
Simvastatin: A semisynthetic derivative of lovastatin with a similar mechanism of action.
Atorvastatin: Another statin with a longer half-life and greater potency.
Rosuvastatin: Known for its high efficacy in lowering low-density lipoprotein cholesterol levels.
Uniqueness of this compound: The incorporation of deuterium atoms in this compound enhances its metabolic stability and can lead to improved pharmacokinetic properties compared to non-deuterated lovastatin. This makes this compound a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H36O5 |
|---|---|
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15?,16-,18+,19+,20-,21-,23-/m0/s1/i1D3,3D3,5D2,15D |
Clave InChI |
PCZOHLXUXFIOCF-XCKPEBQVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



